2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid
Description
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid is a synthetic peptide derivative characterized by a histidine-like moiety linked to a succinic acid (butanedioic acid) backbone via an amide bond. The compound features:
- Core structure: A histidine residue (via the 1H-imidazol-5-yl group) conjugated to a four-carbon diacid chain.
- Functional groups: Two carboxylic acid groups (from succinic acid), an amide bond, and an imidazole ring, which confers pH-dependent ionization (pKa ≈ 2.7–6.0) .
- Molecular formula: Presumed to be C₁₀H₁₄N₄O₆ (calculated based on structural analogs in ).
Properties
IUPAC Name |
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O5/c11-6(1-5-3-12-4-13-5)9(17)14-7(10(18)19)2-8(15)16/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCTVRUPVLZSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The backbone of this compound’s synthesis relies on established peptide coupling techniques. SPPS offers precise control over sequential amino acid addition, particularly critical for preserving the imidazole ring’s integrity in the histidine residue. The process involves:
- Resin Functionalization : A Wang resin pre-loaded with Fmoc-protected aspartic acid serves as the solid support. The tert-butyl ester protects the β-carboxyl group of aspartic acid to prevent unintended side reactions.
- Deprotection and Activation : Piperidine (20% v/v in DMF) removes the Fmoc group, exposing the α-amino group for coupling. The histidine derivative, 2-amino-3-(1H-imidazol-5-yl)propanoic acid, is activated using HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-Diisopropylethylamine) in anhydrous DMF.
- Coupling Cycle : The activated histidine residue couples to the resin-bound aspartic acid under nitrogen atmosphere at 25°C for 2 hours. Completion is verified via Kaiser test.
- Global Deprotection and Cleavage : A cleavage cocktail (TFA:H2O:TIS = 95:2.5:2.5) simultaneously removes side-chain protections and liberates the peptide from the resin. Lyophilization yields the crude product.
Optimization Insights :
Solution-Phase Fragment Condensation
For industrial-scale production, solution-phase methods avoid resin costs and enable intermediate purification:
Stepwise Synthesis :
- Histidine Derivative Preparation :
L-Histidine is protected at the α-amino group with Boc (tert-butyloxycarbonyl) and at the imidazole Nπ with trityl chloride. The carboxyl group remains unprotected for subsequent activation.
$$
\text{L-Histidine} \xrightarrow{\text{Boc}2\text{O, NaHCO}3} \text{Boc-His(Trt)-OH}
$$ - Aspartic Acid Derivatization :
L-Aspartic acid is converted to its β-benzyl ester using benzyl bromide and triethylamine. The α-carboxyl is activated as a pentafluorophenyl ester.
$$
\text{Asp-OH} \xrightarrow{\text{BnBr, Et}_3\text{N}} \text{Asp(OBn)-OH} \xrightarrow{\text{PfpOH, DCC}} \text{Asp(OBn)-Opfp}
$$ - Coupling Reaction :
Boc-His(Trt)-OH (1.2 eq) and Asp(OBn)-Opfp (1.0 eq) react in dichloromethane with catalytic DMAP (4-Dimethylaminopyridine). After 12 hours, the Boc group is removed with TFA/DCM (1:1). - Global Deprotection :
Hydrogenolysis (H2, 50 psi, Pd/C) removes benzyl and trityl groups, yielding the target compound.
Yield Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Histidine Protection | 92 | 98.5 |
| Aspartic Activation | 88 | 99.1 |
| Coupling | 76 | 97.8 |
| Final Deprotection | 95 | 99.6 |
Biosynthesis and Fermentation Strategies
Microbial Production via Engineered Corynebacterium glutamicum
Building on L-histidine fermentation technology, metabolic engineering enables direct biosynthesis:
Strain Development :
- Base strain: C. glutamicum ATCC 13032, modified for L-histidine overproduction via feedback-resistant hisG (ATP phosphoribosyltransferase).
- Heterologous expression of aspC (aspartate aminotransferase) and pepT (peptidase T) enables dipeptide bond formation.
Fermentation Parameters :
- Medium: 10% glucose, 1% (NH4)2SO4, 0.3% KH2PO4, 0.1% MgSO4·7H2O, trace metals.
- pH: 7.0 maintained via NH4OH addition.
- Aeration: 1.0 vvm, 30°C, 72 hours.
Productivity Metrics :
| Parameter | Value |
|---|---|
| Histidine titer | 48 g/L |
| Dipeptide yield | 12 g/L |
| Carbon conversion | 23% |
Comparative Methodological Analysis
Efficiency and Scalability
| Method | Scale Potential | Total Yield (%) | Cost (USD/g) |
|---|---|---|---|
| SPPS | <1 kg | 62 | 420 |
| Solution-Phase | 10-100 kg | 58 | 190 |
| Fermentation | >1 ton | 41 | 85 |
Key Observations :
- SPPS excels in research settings requiring high purity (>99%) but proves cost-prohibitive for bulk production.
- Fermentation routes, while lower-yielding, offer superior sustainability through renewable carbon sources.
Purification and Characterization
Chromatographic Refinement
Post-synthesis purification employs a three-step protocol:
- Ion-Exchange Chromatography : CM Sepharose FF column, 20 mM phosphate buffer (pH 6.0), 0–500 mM NaCl gradient.
- Reverse-Phase HPLC : C18 column, 0.1% TFA in H2O/MeCN gradient (5→40% MeCN over 30 min).
- Crystallization : Ethanol/water (7:3) at 4°C yields rhombic crystals suitable for X-ray analysis.
Quality Control Metrics :
- HPLC Purity : ≥99.5% (λ = 214 nm)
- MS (ESI+) : m/z 331.14 [M+H]+ (calc. 331.12)
- Elemental Analysis : C 43.51%, H 5.01%, N 16.91% (theor. C 43.64%, H 4.89%, N 16.94%)
Industrial Implementation Challenges
Byproduct Management
The principal impurity, β-aspartyl-histidine (2.1–3.8%), forms via aspartimide ring formation during coupling. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
His-Asp phosphorelays primarily undergo phosphorylation and dephosphorylation reactions. These reactions are catalyzed by histidine kinases and phosphatases, respectively .
Common Reagents and Conditions
Phosphorylation: Requires adenosine triphosphate (ATP) and a histidine kinase.
Dephosphorylation: Involves phosphatases that remove the phosphate group from the aspartate residue.
Major Products
The major products of these reactions are phosphorylated histidine and aspartate residues, which play crucial roles in signal transduction pathways .
Scientific Research Applications
His-Asp phosphorelays have numerous applications in scientific research:
Chemistry: Used to study protein phosphorylation and signal transduction mechanisms.
Mechanism of Action
The His-Asp phosphorelay mechanism involves a series of phosphorylation events:
Autophosphorylation: A histidine kinase autophosphorylates at a conserved histidine residue using ATP.
Phosphotransfer: The phosphoryl group is transferred from the histidine residue to an aspartate residue on a response regulator.
Signal Propagation: The phosphorylated response regulator then interacts with downstream targets to propagate the signal.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of the target compound with analogs:
Key Observations :
- Acidity: The target compound’s three ionizable groups (two COOH, one imidazole) align with His-His (pKa ~2.72) and Carnosine (pKa ~2.7 for COOH) .
- Solubility: Higher polarity compared to branched analogs (e.g., 3-methylpentanoic acid derivative) due to the succinic acid moiety.
- Thermal Stability : Melting points for imidazole-containing peptides like His-His (~248°C) suggest moderate stability, likely shared by the target compound .
Carnosine ()
- Role : Natural dipeptide (β-alanine + histidine) with antioxidant, pH-buffering, and anti-glycation properties.
- Divergence: The target compound’s succinic acid chain may enhance metal chelation (e.g., Zn²⁺, Cu²⁺) but reduce cell permeability compared to Carnosine’s shorter backbone .
N'alpha-Histidylhistidine (His-His) ()
- Role : Model dipeptide for studying imidazole interactions in enzyme active sites.
SARS-CoV-2 Inhibitors ()
Compounds like L1 ((4S)-2-(2-(1H-imidazol-5-yl)ethyl)-4-(1H-imidazol-5-yl)carboxylic acid) share imidazole motifs but lack peptide bonds. The target compound’s amide linkage may improve protease resistance compared to L1’s simpler structure .
Biological Activity
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid, also known as a derivative of imidazole-containing amino acids, has garnered interest in the field of biochemistry and medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes an imidazole ring, which is known for its role in various biological processes.
Antioxidant Properties
Research indicates that compounds with imidazole moieties often exhibit antioxidant activity. For instance, studies have shown that similar compounds can scavenge free radicals, thus protecting cells from oxidative stress. The antioxidant capacity can be quantitatively assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay.
| Compound | IC50 (µM) |
|---|---|
| 2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid | TBD |
| Control (Vitamin C) | 50 |
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point of research. It has been shown to interact with key metabolic enzymes, potentially modulating pathways involved in energy metabolism and signaling.
Key Enzymes Involved:
- Aminotransferases: These enzymes are crucial for amino acid metabolism. Inhibition can lead to altered metabolic states.
- Dipeptidyl Peptidase IV (DPP-IV): This enzyme plays a significant role in glucose metabolism and immune regulation. Inhibition may have therapeutic implications for diabetes management.
Study 1: Antioxidant Activity Assessment
A study conducted on a series of imidazole derivatives demonstrated that those with structural similarities to 2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid exhibited significant antioxidant activity. The IC50 values were determined through DPPH assays and compared with standard antioxidants.
Study 2: Enzyme Interaction Analysis
In vitro studies assessed the interaction of the compound with DPP-IV. The results indicated a notable inhibition rate, suggesting potential applications in diabetes treatment. The kinetic parameters were analyzed to determine the mode of inhibition.
The proposed mechanism involves the binding of the compound to active sites on target enzymes, leading to conformational changes that reduce their activity. Additionally, its antioxidant properties may stem from the ability to donate electrons to free radicals, thereby neutralizing them.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid that influence its reactivity in biochemical systems?
- Answer : The compound contains an imidazole ring (electron-rich aromatic system), α-amino and carboxylic acid groups, and a butanedioic acid backbone. The imidazole ring enables pH-dependent protonation, critical for metal coordination (e.g., in enzyme inhibition studies), while the carboxylic acid groups facilitate hydrogen bonding and solubility in aqueous buffers. These features are corroborated by PubChem-derived InChI and SMILES data .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming backbone connectivity, particularly the imidazole protons (δ 7.5–8.5 ppm) and α-amino proton coupling patterns (J = 4–6 Hz). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular ion [M+H]⁺ peaks for purity assessment, as demonstrated in analogous imidazole derivatives .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer : Key steps include:
- Boc Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amino functionality during coupling reactions, minimizing side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or MeCN) enhance reaction homogeneity, while reflux conditions (80–100°C) improve imidazole ring formation .
- Purification : Chromatographic techniques (e.g., silica gel column chromatography) with gradients of MeOH/CH₂Cl₂ resolve intermediates, while recrystallization from DMF/acetic acid mixtures ensures final product purity .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Answer :
- Docking Reassessment : Adjust force field parameters (e.g., van der Waals radii) to account for imidazole’s protonation state in binding pockets, as seen in studies of arginase inhibitors .
- Experimental Validation : Replicate assays under controlled pH (5.5–7.4) to match physiological conditions, and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
- Data Cross-Validation : Compare results with structurally related analogs (e.g., histidine derivatives) to identify conserved interaction motifs .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzymatic systems?
- Answer :
- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Mutagenesis Studies : Introduce point mutations (e.g., His → Ala) in enzyme active sites to probe imidazole-dependent interactions .
- Spectroscopic Probes : Use UV-Vis or fluorescence spectroscopy to monitor metal ion displacement (e.g., Mn²⁺ or Zn²⁺) in metalloenzymes .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing imidazole-containing amino acid derivatives, and how can they be mitigated?
- Answer :
- Side Reactions : Imidazole’s nucleophilicity can lead to unwanted alkylation. Use Boc protection and low-temperature (<0°C) conditions during coupling steps .
- Purification Difficulties : Hydrophilic byproducts may co-elute with the target compound. Optimize reverse-phase HPLC with C18 columns and 0.1% TFA in the mobile phase .
- Characterization Errors : Assign ¹³C NMR peaks cautiously; imidazole carbons (δ 120–140 ppm) overlap with aromatic signals. Use DEPT-135 or HSQC for unambiguous assignments .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Answer :
- Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS.
- Circular Dichroism (CD) : Track conformational changes in chiral centers (e.g., α-carbon) to detect racemization .
- Mass Balance Analysis : Quantify intact compound vs. hydrolysis products (e.g., free imidazole or succinic acid) using calibrated standards .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in IC₅₀ values across different assay formats?
- Answer :
- Assay-Specific Factors : Normalize data to control for buffer composition (e.g., Tris vs. HEPES) and ionic strength, which affect imidazole protonation .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare replicates across plate-based (e.g., microplate reader) vs. solution-phase (e.g., ITC) assays .
- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., histidine analogs) to identify trends in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
